1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one
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Overview
Description
1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound characterized by its phospholane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of allyl halides with phospholane derivatives under controlled conditions. One common method includes the use of allyl bromide and a phospholane precursor in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield phospholane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of substituted phospholanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mCPBA, acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol.
Substitution: Allyl bromide, potassium carbonate, THF, DMF.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phospholane derivatives.
Substitution: Substituted phospholanes.
Scientific Research Applications
1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets through its phospholane ring. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one: shares similarities with other phospholane derivatives, such as:
Properties
CAS No. |
63525-59-7 |
---|---|
Molecular Formula |
C7H11OP |
Molecular Weight |
142.14 g/mol |
IUPAC Name |
1-prop-2-enyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C7H11OP/c1-2-5-9(8)6-3-4-7-9/h2-3,6H,1,4-5,7H2 |
InChI Key |
XUQKELMBAMEELS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCP1(=O)CCC=C1 |
Origin of Product |
United States |
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